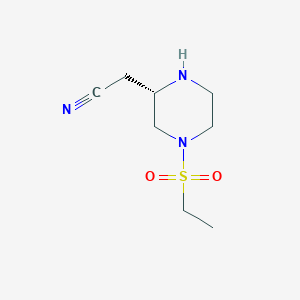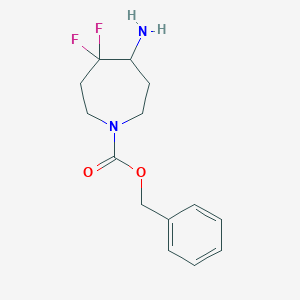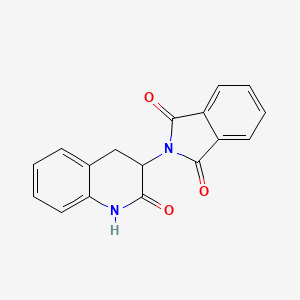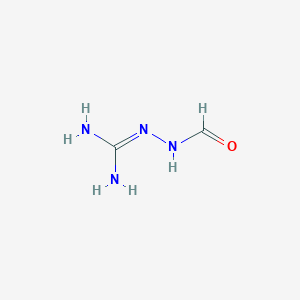
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride is an organic compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry and biology. This compound is characterized by its unique chemical properties, which make it suitable for a range of reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. For instance, the use of continuous flow reactors and advanced purification methods such as crystallization and distillation are common practices .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride involves its interaction with specific molecular targets. It acts by forming covalent bonds with target molecules, thereby altering their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride include:
- 3-Dimethylaminoacrolein
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H20ClNO |
|---|---|
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
3-(dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2,10-14(3)4)12(15)11-8-6-5-7-9-11;/h5-9H,10H2,1-4H3;1H |
InChI-Schlüssel |
QOMQKUOQGKQICL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN(C)C)C(=O)C1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)





![a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt](/img/structure/B13349970.png)
